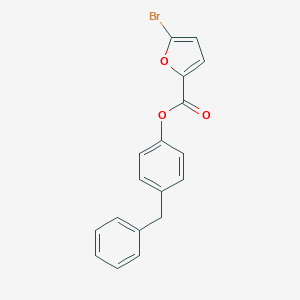

4-Benzylphenyl 5-bromo-2-furoate

Description

BenchChem offers high-quality 4-Benzylphenyl 5-bromo-2-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylphenyl 5-bromo-2-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H13BrO3 |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

(4-benzylphenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C18H13BrO3/c19-17-11-10-16(22-17)18(20)21-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2 |

InChI Key |

LSXLDJOTUXVOAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |

Origin of Product |

United States |

Foundational & Exploratory

Starting materials for 4-Benzylphenyl 5-bromo-2-furoate synthesis

Executive Summary

Target Molecule: 4-Benzylphenyl 5-bromo-2-furoate

Molecular Formula:

This technical guide details the retrosynthetic strategy and forward synthesis of 4-benzylphenyl 5-bromo-2-furoate. The protocol prioritizes the Acyl Chloride route over direct carbodiimide coupling (DCC) due to the electron-deficient nature of the 5-bromo-2-furoic moiety and the steric requirements of the 4-benzylphenol.[2] This approach minimizes urea byproduct contamination and ensures higher yields during scale-up.[1][2][3]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an ester composed of an electron-rich phenolic component and an electron-poor heteroaromatic acid.[1][2] The most reliable disconnection is at the acyl-oxygen bond.[1][2]

Strategic Disconnections[1][3]

-

Primary Disconnection: Ester bond cleavage yields 5-bromo-2-furoic acid (Acid) and 4-benzylphenol (Phenol).[1][2][3]

-

Secondary Disconnection (Acid): 5-bromo-2-furoic acid can be derived from 2-furoic acid via electrophilic aromatic substitution (bromination).[1][2][3]

-

Secondary Disconnection (Phenol): 4-benzylphenol is derived from phenol and benzyl chloride via Friedel-Crafts alkylation.[1][2][3]

Pathway Visualization

Caption: Retrosynthetic tree illustrating the disconnection of the ester linkage into the activated acid derivative and the phenolic nucleophile.

Part 2: Primary Starting Materials

Reliable synthesis requires high-purity precursors.[1][2][3] While both are commercially available, in-house synthesis may be required for cost efficiency or isotope labeling.[1][2][3]

Material 1: 5-Bromo-2-furoic Acid[1][2][4][5]

-

Critical Impurity: 2-Furoic acid (unbrominated).[1][2][3] Presence of unbrominated acid will lead to difficult-to-separate ester byproducts.[1][2][3]

-

Handling: Furan rings are acid-sensitive.[1][2][3] Avoid prolonged exposure to strong mineral acids at high temperatures which can cause ring-opening polymerization (black tar formation).[1][2][3]

Material 2: 4-Benzylphenol[1][2]

-

Critical Impurity: 2-Benzylphenol (ortho-isomer).[1][2][3] Commercial "technical grade" often contains 5-10% of the ortho isomer.[1][2]

-

Purification Requirement: If purity is <98%, recrystallize from hexane/toluene before use to ensure the final product is a single regioisomer.

Comparison of Sourcing vs. Synthesis

| Component | Commercial Source | In-House Synthesis Route | Pros/Cons |

| 5-Bromo-2-furoic Acid | Sigma-Aldrich, Oakwood | Bromination of 2-furoic acid with | Buy: High purity (>97%). Make: Dangerous ( |

| 4-Benzylphenol | TCI, Alfa Aesar | Friedel-Crafts alkylation of phenol + benzyl chloride ( | Buy: Cheap commodity chemical. Make: Poor regioselectivity (ortho/para mix). |

Part 3: Synthesis Protocol (Step-by-Step)

This protocol utilizes the Acyl Chloride Method .[1][2][3] It is superior to direct coupling for this substrate because 5-bromo-2-furoyl chloride is highly reactive, overcoming the lower nucleophilicity of the phenol.[2][3]

Phase 1: Activation (Synthesis of Acid Chloride)

Reaction: 5-Bromo-2-furoic acid +

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a

drying tube (or -

Charge: Add 5-bromo-2-furoic acid (1.91 g, 10.0 mmol).

-

Solvent/Reagent: Add anhydrous Thionyl Chloride (

) (5.0 mL, excess). Note: -

Catalyst: Add 1 drop of DMF (Dimethylformamide).[1][2][3] This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.[3]

-

Reaction: Reflux at 75°C for 2-3 hours. The solution should turn from a suspension to a clear yellow/orange liquid.[1][2][3]

-

Workup: Evaporate excess

under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and re-evaporate to azeotrope off trace thionyl chloride.

Phase 2: Esterification (The Coupling)

Reaction: Acid Chloride + 4-Benzylphenol +

-

Setup: Flame-dry a 100 mL RBF under Nitrogen (

). Add the crude acid chloride prepared in Phase 1.[1][2][3] -

Solvent: Dissolve the acid chloride in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C (ice bath).

-

Nucleophile Addition: In a separate vial, dissolve 4-benzylphenol (1.84 g, 10.0 mmol) and Triethylamine (

) (2.1 mL, 15.0 mmol) in DCM (10 mL).-

Note: Using a slight excess of base ensures the phenol is deprotonated and neutralizes the HCl generated.

-

-

Addition: Add the Phenol/Base solution dropwise to the Acid Chloride solution at 0°C over 15 minutes.

-

Completion: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexane).[1][2][3]

Phase 3: Workup & Purification[2][3]

-

Quench: Add water (30 mL) to the reaction mixture.

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Recrystallization: The crude solid is likely off-white.[1][2][3] Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.[1][2][3]

Part 4: Process Visualization

The following workflow details the logical flow from raw materials to the isolated pure compound.

Caption: Operational workflow for the conversion of 5-bromo-2-furoic acid to the target ester via the acid chloride intermediate.

Part 5: Characterization & Safety[2][3]

Analytical Validation

To confirm the synthesis of 4-benzylphenyl 5-bromo-2-furoate, look for these key signals:

-

1H NMR (

): -

Mass Spectrometry:

-

Look for the molecular ion peak

or -

Isotope Pattern: Due to Bromine (

and

-

Safety Protocols

-

Thionyl Chloride: Potent lachrymator.[1][2][3] Releases

and -

Brominated Furoates: Many furan derivatives are potential sensitizers.[1][2][3] Wear nitrile gloves and avoid skin contact.[1][2][3]

-

Waste Disposal: The aqueous washings from the reaction will contain triethylamine hydrochloride and sulfites; dispose of as basic/neutral aqueous waste.[1][2][3]

References

-

Keegstra, M. A. (1992).[1][3] The reaction of 2-furoic acid with thionyl chloride: Preparation of furoyl chloride.[1][2][3].[1][3]

-

Olah, G. A., et al. (1978).[1][3] Friedel-Crafts and Related Reactions.[1][2][3][4][6] Wiley-Interscience.[1][2][3] (Standard text for 4-benzylphenol synthesis).

-

Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[3] Wiley.[1][2][3] (Reference for Schotten-Baumann esterification conditions).

-

PubChem Database. (2024).[1][2][3] 5-Bromo-2-furoic acid - Compound Summary. National Center for Biotechnology Information.[1][2][3] Link[1]

-

Sigma-Aldrich. (2024).[1][2][3][7] Product Specification: 4-Benzylphenol.[1][2][3] Merck KGaA.[1][2][3] Link[1]

Sources

- 1. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]

Navigating the Furan Paradox: A Medicinal Chemist’s Technical Guide

Topic: Furan-based compounds in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, DMPK Researchers

Executive Summary

The furan ring represents a "privileged scaffold" in medicinal chemistry, valued for its ability to improve solubility, serve as a hydrogen bond acceptor, and act as a bioisostere for phenyl and thiophene rings.[1] However, it carries a significant "structural alert": metabolic bioactivation. This guide dissects the tension between furan’s physicochemical utility and its toxicological liabilities, providing a roadmap for safe incorporation into drug candidates.

Part 1: The Physicochemical Argument

Furan is not merely an oxygenated benzene; it is a distinct electronic entity.[1] Its lower aromaticity compared to thiophene and benzene makes it more chemically reactive, while the oxygen atom introduces polarity and H-bond accepting capability (HBA) that its sulfur and carbon counterparts lack.

Comparative Physicochemical Profile

The following table contrasts furan with its standard bioisosteres. Note the significant difference in aromaticity (Resonance Energy) and boiling point, indicating furan's distinct intermolecular forces.

| Property | Furan | Thiophene | Benzene | Implication for MedChem |

| Heteroatom | Oxygen (O) | Sulfur (S) | None (C) | O is a hard H-bond acceptor; S is soft/lipophilic. |

| Electronegativity | 3.44 (Pauling) | 2.58 (Pauling) | - | Furan pulls electron density, lowering |

| Resonance Energy | ~16 kcal/mol | ~29 kcal/mol | ~36 kcal/mol | Furan is least aromatic ; prone to ring-opening/oxidation. |

| LogP Contribution | -1.1 (approx) | +0.5 (approx) | +2.0 | Furan lowers LogP, improving aqueous solubility. |

| Boiling Point | 31.3 °C | 84 °C | 80.1 °C | Volatility issues in early fragment screening. |

Key Insight: Use furan when you need to lower LogP and introduce a directional H-bond acceptor in a flat, aromatic cleft. Avoid furan if the scaffold requires high metabolic stability in an oxidative environment without substitution.

Part 2: The Metabolic Liability (The "Elephant in the Room")

The primary hesitation in using furan is its potential for bioactivation. The furan ring is a substrate for Cytochrome P450 enzymes, specifically CYP2E1 (and to a lesser extent CYP2A6).

The Mechanism of Bioactivation

The oxidative opening of the furan ring does not produce a stable metabolite; it generates a highly reactive

-

Epoxidation: CYP2E1 oxidizes the C2-C3 bond.

-

Ring Opening: The unstable epoxide collapses to form BDA.

-

Nucleophilic Attack: BDA is a potent Michael acceptor. It reacts irreversibly with cellular nucleophiles:

-

Glutathione (GSH): Detoxification pathway.

-

Protein Thiols (Cysteine) & Amines (Lysine): Formation of covalent adducts, leading to hepatotoxicity and potential carcinogenicity.

-

Visualization: The Bioactivation Pathway

The following diagram illustrates the critical pathway from the parent furan to the toxic protein adduct.

Caption: CYP2E1-mediated bioactivation of furan to the reactive enedial (BDA), leading to either detoxification or toxicity.

Part 3: Protocol - Assessing Metabolic Risk

Do not guess the safety of your furan analog. Validate it using a Glutathione (GSH) Trapping Assay . This experiment detects the formation of reactive metabolites before they cause toxicity in vivo.

Standard Operating Procedure: GSH Trapping Assay

Objective: Detect reactive electrophiles (like BDA) generated by microsomal incubation.

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Glutathione (GSH) or Dansyl-GSH (for fluorescence detection)

-

LC-MS/MS system

Step-by-Step Protocol:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation Mix: In a 96-well plate, combine:

-

Phosphate buffer (100 mM, pH 7.4)

-

HLM (1.0 mg/mL final protein concentration)

-

GSH (5 mM excess)

-

Test Compound (10 µM final)

-

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

-

Time Course: Incubate for 60 minutes at 37°C with shaking.

-

Termination: Quench reaction with ice-cold Acetonitrile (1:1 v/v) containing an internal standard.

-

Analysis: Centrifuge (3000g, 10 min) to pellet proteins. Inject supernatant into LC-MS/MS.

-

Detection Logic (Self-Validating Step):

-

Scan for the Neutral Loss of 129 Da (characteristic of GSH adduct cleavage).

-

Look for [M + GSH + H]+ peaks (Parent Mass + 307 Da).

-

Interpretation: If GSH adducts are observed >1% of parent turnover, the compound has a "Red Flag" for reactive metabolite formation.

-

Part 4: Strategic Design & Mitigation

How do we use furan safely? The goal is to prevent the CYP enzyme from accessing the

The "Safe Furan" Rules

-

Block the

-Positions: Unsubstituted furans are high-risk. Substitution at both C2 and C5 sterically hinders CYP approach. -

Electron Withdrawal: Attach Electron Withdrawing Groups (EWGs) like

, -

Avoid "Naked" Furans: Never leave a furan ring mono-substituted or unsubstituted in a metabolic soft spot.

Decision Workflow for Medicinal Chemists

Use this logic tree to decide when to deploy a furan scaffold.

Caption: Decision matrix for incorporating furan rings into lead candidates.

Part 5: Synthetic Protocol (Suzuki-Miyaura Coupling)

While the Paal-Knorr synthesis builds the ring, medicinal chemists typically attach pre-formed furan rings to scaffolds using cross-coupling. The Suzuki-Miyaura reaction is the industry standard for this.

Application: Attaching a furan moiety to an aryl halide scaffold.

Protocol:

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

Furan-2-boronic acid (1.2 - 1.5 equiv) [Note: Furan boronic acids can be unstable; use immediately or store frozen].

-

Catalyst:

(0.05 equiv) - Robust for heterocyclic couplings. -

Base:

(2.0 equiv) or -

Solvent: Dioxane:Water (4:1).

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes (Critical: Oxygen promotes homocoupling and boronic acid decomposition).

-

Add Aryl Halide, Boronic Acid, Base, and Catalyst to a microwave vial.

-

Add degassed solvent. Seal.

-

Reaction: Heat to 80-100°C for 2-4 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

.

-

-

Purification: Flash chromatography. Note: Furans can be acid-sensitive; avoid highly acidic silica or add 1%

to the eluent if degradation is observed.

Part 6: Case Studies

The Success: Furosemide (Lasix)

-

Structure: Contains a furan ring substituted at the 2-position (furfuryl amine).

-

Why it works: The furan is not the primary metabolic soft spot; the molecule is rapidly excreted renaly. However, high doses can lead to toxicity, partly linked to the furan moiety. It remains a WHO Essential Medicine.

The Warning: Nitrofurantoin

-

Structure: Nitrofuran antibiotic.

-

Mechanism: The nitro group is reduced by bacterial flavoproteins to reactive intermediates.

-

Lesson: While effective, the "nitrofuran" moiety is a known structural alert for mutagenicity. Modern medicinal chemistry generally avoids placing nitro groups on furan rings due to this "double whammy" of toxicity (ring opening + nitro reduction).

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

-

Pillai, Y. et al. (2005). "Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes." Drug Metabolism and Disposition. Link

- Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

-

Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

BenchChem. (2025). "Furan vs. Thiophene Analogs: A Head-to-Head Comparison." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-Furoic Acid: A Versatile Scaffold for Medicinal Chemistry and Materials

Executive Summary

5-Bromo-2-furoic acid (5-BFA) represents a high-value "privileged scaffold" in organic synthesis and drug discovery.[1] Its unique bifunctional nature—possessing an electrophilic bromine at the C5 position and a nucleophilic/electrophilic carboxylic acid at C2—allows for orthogonal functionalization.[1] This guide details the technical exploitation of 5-BFA, focusing on its role as a precursor for PTP1B inhibitors (diabetes), TOFA (lipid metabolism), and advanced conducting polymers.

Part 1: Chemical Architecture & Reactivity Profile

The utility of 5-BFA lies in its ability to serve as a central "hub" for divergent synthesis.[1] The furan ring is electron-rich, yet the electron-withdrawing carbonyl group at C2 stabilizes the system, while the C5-bromine activates the ring for metal-catalyzed cross-coupling.

Reactivity Logic

-

C5 Position (Bromine): Acts as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira).[1] The bromine is a labile leaving group, facilitating the introduction of aryl, heteroaryl, or vinyl groups.

-

C2 Position (Carboxylic Acid): Serves as a handle for amidation, esterification, or reduction.[1] It is often the "warhead" binding site in enzyme inhibitors (e.g., interacting with the catalytic pocket of phosphatases).

Figure 1: Orthogonal reactivity map of 5-bromo-2-furoic acid, illustrating the dual-functionalization strategy.

Part 2: Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-aryl-2-furoic acid derivatives. The choice of base and solvent is critical to prevent protodeboronation of the boronic acid.

Reagents:

-

Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube or microwave vial, combine 5-bromo-2-furoic acid, arylboronic acid, and the Palladium catalyst.

-

Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which can poison the Pd(0) species.[1]

-

Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe under Argon flow.

-

Reaction: Heat the mixture to 80–100°C. Monitor via TLC (typically 2–4 hours).

-

Note: If using microwave irradiation, heat to 100°C for 20–30 minutes.[1]

-

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: C2-Amidation via Acid Chloride Activation

Direct coupling with amines is essential for creating pharmacologically active amides.[1]

Reagents:

-

Thionyl Chloride (SOCl₂) (excess)[1]

-

Amine (R-NH₂) (1.1 equiv)[1]

-

Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Dissolve 5-bromo-2-furoic acid in anhydrous DCM. Add SOCl₂ dropwise (catalytic DMF may be added).[1] Reflux for 2 hours until gas evolution ceases.

-

Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid).[1] Do not purify.

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[1][5]

-

Addition: Add the amine and Et₃N dropwise. Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat.[1] NaHCO₃ (to remove unreacted acid).[1]

-

Crystallization: Many 5-bromo-furoamides crystallize directly upon concentration or addition of cold ether.[1]

Part 3: Medicinal Chemistry Applications[4][6]

PTP1B Inhibitors (Diabetes Type 2)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1] 5-BFA derivatives act as non-hydrolyzable phosphotyrosine mimetics.[1][6] The carboxylic acid (or its isostere) binds to the active site Arg221, while the hydrophobic 5-aryl tail (introduced via Suzuki coupling) targets the secondary aryl-phosphate binding site, enhancing selectivity over other phosphatases.

TOFA (Lipid Metabolism)

Compound: 5-(Tetradecyloxy)-2-furoic acid (TOFA).[1][2] Mechanism: TOFA is an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1] It blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. Synthesis Insight: TOFA is synthesized by nucleophilic aromatic substitution (SnAr) or etherification where the bromine at C5 is displaced by a long-chain alkoxide (tetradecanol anion).[1]

Antimicrobial Agents

Nitrofuran antibiotics (e.g., Nitrofurantoin) utilize the furan core.[1] 5-BFA derivatives are explored as next-generation agents that resist bacterial efflux pumps.[1] The bromine atom provides a handle to attach cationic side chains that increase permeability in Gram-negative bacteria.[1]

Table 1: Comparative Activity of 5-BFA Derivatives

| Derivative Class | Target / Application | R-Group (C5) | R-Group (C2) | Key Outcome |

| Biphenyl-Furoic Acids | PTP1B Inhibitor (Diabetes) | 4-phenyl-benzyl | -COOH | IC50 < 1.0 µM; Improved insulin sensitivity [1].[1][6] |

| TOFA | Hypolipidemic (ACC Inhibitor) | -O-(CH2)13-CH3 | -COOH | Blocks fatty acid synthesis in hepatocytes [2].[1] |

| Furoyl-Amides | Antimicrobial (S. aureus) | -Br | -CONHR (Aryl) | Synergistic with streptomycin; disrupts biofilm [3].[1] |

| Conducting Polymers | Organic Electronics | Thiophene/Fluorene | -H / Polymer | Tunable bandgap; electrochromic properties [4].[1] |

Part 4: Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for designing PTP1B inhibitors using the 5-BFA scaffold.

Figure 2: SAR design strategy for transforming 5-bromo-2-furoic acid into potent PTP1B inhibitors.

Part 5: References

-

Discovery of novel PTP1B inhibitors with antihyperglycemic activity. Acta Pharmacologica Sinica. Available at: [Link]

-

Synthetic process for preparing 2-furoic acid derivatives (TOFA). Google Patents (WO2016126975A1). Available at: [1]

-

Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Electropolymerization of Furan End-capped Dibenzothiophene. International Journal of Electrochemical Science. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling. NIH / PMC. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

- 3. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Esterification of 5-Bromo-2-Furoic Acid with 4-Benzylphenol

Executive Summary

This guide details the synthesis of 4-benzylphenyl 5-bromo-2-furoate via the esterification of 5-bromo-2-furoic acid with 4-benzylphenol .

Esterification of phenols presents unique challenges compared to aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group (pKa ~10) and the steric bulk of the benzyl substituent. Furthermore, the 5-bromo-2-furoic acid scaffold requires careful handling to prevent dehalogenation or furan ring opening under harsh conditions.

This protocol prioritizes two methodologies:

-

Acyl Chloride Activation (Method A): The robust, scalable "Gold Standard" for high yields.

-

Steglich Esterification (Method B): A mild, carbodiimide-mediated approach suitable for small-scale screening or acid-sensitive analogs.

Strategic Analysis & Retosynthesis

The Challenge

-

Nucleophilicity: 4-Benzylphenol is a weak nucleophile. Standard Fischer esterification (acid + alcohol

ester + water) is unfavorable and slow; the equilibrium lies heavily to the left.[1] -

Substrate Stability: While 5-bromo-2-furoic acid is relatively stable, the carbon-bromine bond on the furan ring can be susceptible to reduction or nucleophilic aromatic substitution under extreme conditions.

-

Sterics: The benzyl group at the para position of the phenol adds molecular weight and lipophilicity but poses minimal steric hindrance to the reaction center.

Reaction Pathways

We will utilize electrophilic activation of the carboxylic acid to overcome the poor nucleophilicity of the phenol.

Figure 1: Strategic reaction pathways for the synthesis of 4-benzylphenyl 5-bromo-2-furoate.

Method A: Acyl Chloride Activation (Preferred)

Best for: Scale-up (>1g), high yield, and ease of purification.[1]

Mechanism

The carboxylic acid is converted to the highly electrophilic acyl chloride using thionyl chloride (

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 5-Bromo-2-furoic acid | 190.98 | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 118.97 | 3.0 - 5.0 | Chlorinating Agent |

| DMF (Dimethylformamide) | 73.09 | Cat. (2-3 drops) | Catalyst (Vilsmeier-Haack type) |

| 4-Benzylphenol | 184.23 | 1.1 | Nucleophile |

| Triethylamine ( | 101.19 | 1.5 | Acid Scavenger (Base) |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

Protocol

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

or -

Add Thionyl Chloride (3.0–5.0 equiv) carefully.[1]

-

Add 2-3 drops of DMF . Note: Vigorous gas evolution (

, -

Reflux the mixture at 45°C–50°C for 2–3 hours until the solution becomes clear (indicating consumption of the solid acid).

-

Critical Step: Remove excess

via rotary evaporation. Add dry toluene (10 mL) and evaporate again (azeotropic removal) to ensure all traces of thionyl chloride and HCl are removed. The residue is the crude 5-bromo-2-furoyl chloride (usually a yellow/brown oil or low-melting solid).

-

-

Esterification:

-

Dissolve the crude acid chloride in anhydrous DCM (5–10 mL per gram of starting acid).[1] Cool to 0°C in an ice bath.

-

In a separate flask, dissolve 4-benzylphenol (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.

-

Add the phenol/base solution dropwise to the cold acid chloride solution over 15–20 minutes. Exothermic reaction.[1]

-

Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (checking for disappearance of phenol).[1]

-

-

Workup:

Method B: Steglich Esterification (Alternative)

Best for: Small scale (<500mg), acid-sensitive substrates, or avoiding noxious

Mechanism

DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea.[1][8] DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate that is rapidly attacked by the phenol.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 5-Bromo-2-furoic acid | 190.98 | 1.0 | Limiting Reagent |

| 4-Benzylphenol | 184.23 | 1.0 - 1.1 | Nucleophile |

| DCC | 206.33 | 1.1 - 1.2 | Coupling Agent |

| DMAP | 122.17 | 0.1 (10 mol%) | Catalyst |

| DCM or | - | Solvent | Reaction Medium |

Protocol

-

Setup:

-

In a dry RBF, dissolve 5-bromo-2-furoic acid (1.0 equiv) and 4-benzylphenol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Add DMAP (0.1 equiv).[1]

-

-

Coupling:

-

Workup:

-

Filtration: Filter off the precipitated DCU byproduct through a Celite pad or sintered glass funnel. Rinse the cake with cold DCM.

-

Washing: Wash the filtrate with 0.5M HCl (to remove DMAP) and saturated

.[1] -

Dry over

and concentrate.

-

Purification & Characterization

Purification

The crude product from either method is likely a solid.

-

Recrystallization: The preferred method. Dissolve in hot Ethanol or an Ethyl Acetate/Hexane mixture. Cool slowly to induce crystallization.

-

Flash Chromatography: If impurities persist.

Characterization Criteria

-

Appearance: White to off-white crystalline solid.

-

1H NMR (

): -

IR Spectroscopy:

Safety & Hazards

-

5-Bromo-2-furoic acid: Irritant. Avoid inhalation of dust.

-

Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water. Must be handled in a fume hood.

-

DCC: Potent allergen and sensitizer. Avoid skin contact.

-

Brominated compounds: Generally, halogenated furans should be treated as potential alkylating agents; use gloves and proper PPE.

References

-

Steglich Esterification (Original Method): Neises, B., & Steglich, W. (1978).[1][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [1]

-

Acyl Chloride Activation of Furoic Acids: Keegstra, M. A. (1992). The reaction of 2-furoic acid with thionyl chloride. Tetrahedron, 48(13), 2681-2690. (General precedent for furoyl chloride stability).[1]

-

Synthesis of 5-Bromo-2-furoic Acid Derivatives: PubChem Compound Summary for CID 68511, 5-Bromo-2-furoic acid. [1]

-

DMAP Catalysis Mechanism: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[7] Angewandte Chemie International Edition, 17(8), 569-583. [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-溴-2-呋喃甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Steglich Esterification [organic-chemistry.org]

Application Note: Mechanistic Profiling of MIF Inhibition using 4-Benzylphenyl 5-bromo-2-furoate

This Application Note is structured to guide researchers through the validation and utilization of 4-Benzylphenyl 5-bromo-2-furoate , a specialized chemical probe designed to target Macrophage Migration Inhibitory Factor (MIF) .

Based on the pharmacophore (5-bromo-2-furoate moiety linked to a hydrophobic 4-benzylphenyl tail), this compound functions as a potent inhibitor of MIF's tautomerase and cytokine activity, likely acting via the N-terminal Proline-1 active site.

Introduction & Chemical Biology

4-Benzylphenyl 5-bromo-2-furoate is a small-molecule inhibitor designed to target the pleiotropic cytokine and enzyme MIF (Macrophage Migration Inhibitory Factor). MIF is a critical upstream regulator of innate immunity, driving inflammation in sepsis, rheumatoid arthritis, and tumorigenesis.

Mechanistic Rationale

The compound consists of two critical pharmacophores:[1]

-

5-Bromo-2-furoate Headgroup: mimics the enol-keto tautomer of p-hydroxyphenylpyruvate (4-HPP), the physiological substrate of MIF. This moiety docks into the catalytic pocket defined by Proline-1 (Pro-1).

-

4-Benzylphenyl Tail: Provides steric bulk and hydrophobicity, anchoring the molecule within the MIF trimer interface or the solvent-exposed channel, preventing the binding of MIF to its receptor, CD74.

Key Application: This compound is utilized to dissect MIF-dependent signaling pathways, specifically differentiating between MIF’s enzymatic (tautomerase) activity and its receptor-mediated (CD74/CD44) pro-inflammatory signaling.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway inhibition mechanism. The compound blocks the tautomerase site, which allosterically disrupts the CD74 interaction, halting downstream ERK1/2 and PI3K/Akt phosphorylation.

Caption: Mechanism of Action: The furoate derivative targets the MIF Pro-1 site, disrupting CD74 signal transduction.

Protocol A: MIF Tautomerase Inhibition Assay (Biochemical)

This cell-free assay is the "Gold Standard" for validating the binding of furoate derivatives to MIF. It utilizes L-Dopachrome methyl ester, a chromogenic substrate that MIF converts to a colorless indole derivative.

Reagents Required[3][4][5][6][7][8][9][10]

-

Recombinant Human MIF (rhMIF): Prepare at 100 nM stock in PBS.

-

Substrate: L-Dopachrome methyl ester (Freshly prepared).

-

Preparation: Mix 2.4 mM L-Dopa methyl ester with 4.8 mM Sodium Periodate for 5 min.

-

-

Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

-

Compound: 4-Benzylphenyl 5-bromo-2-furoate (Dissolved in DMSO).

Experimental Workflow

-

Plate Setup: Use a 96-well clear UV-transparent microplate.

-

Enzyme Addition: Add 180 µL of Assay Buffer containing rhMIF (Final concentration: 50–100 nM) to sample wells.

-

Blank: Buffer only (no MIF).

-

-

Inhibitor Incubation: Add 2 µL of compound (various concentrations: 0.1 µM – 100 µM).

-

Control: Add 2 µL DMSO.

-

Incubate: 15 minutes at Room Temperature (RT) to allow equilibrium binding at the active site.

-

-

Reaction Initiation: Add 20 µL of L-Dopachrome methyl ester substrate to all wells immediately before reading.

-

Kinetic Reading: Monitor Absorbance at 475 nm (OD475) every 10 seconds for 2 minutes.

Data Analysis & Validation

MIF tautomerase activity causes a decrease in OD475 over time. The inhibitor will preserve the color.

| Variable | Calculation / Formula |

| Velocity (V) | Slope of the linear portion of the curve (ΔOD475/min). |

| % Inhibition | |

| IC50 | Plot % Inhibition vs. Log[Compound] using non-linear regression (4-parameter fit). |

Expert Insight: 5-bromo-2-furoates are often tight-binding inhibitors. If the IC50 shifts significantly with pre-incubation time (e.g., 15 min vs 60 min), check for covalent modification of Proline-1.

Protocol B: Transwell Cell Migration Assay (Functional)

This assay validates the compound's ability to block MIF-mediated chemotaxis in macrophages or cancer cells (e.g., RAW 264.7 or MDA-MB-231).

Reagents & Equipment[3][9][11]

-

Cells: RAW 264.7 Macrophages (starved overnight in 0.5% FBS).

-

Chemoattractant: Recombinant MIF (50 ng/mL) or conditioned medium.

-

Chambers: 24-well Transwell inserts (8.0 µm pore size).

-

Detection: Crystal Violet stain or Calcein-AM.

Step-by-Step Protocol

-

Preparation:

-

Resuspend starved cells at

cells/mL in serum-free media. -

Pre-treat cells with 4-Benzylphenyl 5-bromo-2-furoate (10 µM, 50 µM) or DMSO for 30 minutes.

-

-

Seeding (Upper Chamber):

-

Add 200 µL of cell suspension (containing inhibitor) to the upper insert.

-

-

Chemoattractant (Lower Chamber):

-

Add 600 µL of media containing rhMIF (50 ng/mL) to the bottom well.

-

Negative Control: Media without MIF.

-

-

Migration:

-

Incubate for 4–12 hours at 37°C, 5% CO2.

-

-

Fixation & Staining:

-

Aspirate media. Swab the interior of the insert to remove non-migrated cells.

-

Fix migrated cells (bottom of membrane) with 4% Paraformaldehyde (10 min).

-

Stain with 0.5% Crystal Violet (10 min).

-

-

Quantification:

-

Image 5 random fields per insert at 10x magnification.

-

Count cells or elute dye with 10% Acetic Acid and measure OD590.

-

Expected Results & Troubleshooting

Expected Data Profile

| Assay | Control (DMSO) | + Compound (Low Dose) | + Compound (High Dose) | Interpretation |

| Tautomerase (OD475) | Rapid Decrease | Slower Decrease | Stable OD | Direct Active Site Blockade |

| Migration (Cell Count) | High (>100 cells/field) | Moderate | Low (<20 cells/field) | Disruption of CD74 Signaling |

Troubleshooting Guide

-

Issue: Low inhibition in cell assays despite high potency in enzymatic assays.

-

Issue: Compound precipitates in buffer.

References

-

Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

-

Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Experimental Medicine.

-

Orita, M., et al. (2001). "Coumaran-2-ones as inhibitors of macrophage migration inhibitory factor (MIF)." Bioorganic & Medicinal Chemistry Letters.

-

Cronsøe, M. J., et al. (2020). "Characterization of the MIF Tautomerase Activity and its Inhibition." Methods in Molecular Biology.

Sources

Potential therapeutic applications of 4-Benzylphenyl 5-bromo-2-furoate derivatives

Technical Application Note: Therapeutic Profiling of 4-Benzylphenyl 5-bromo-2-furoate Derivatives

Executive Summary & Chemical Rationale

4-Benzylphenyl 5-bromo-2-furoate represents a strategic scaffold in medicinal chemistry, combining a reactive heterocyclic warhead with a lipophilic anchor.[1] This application note details the therapeutic profiling of this derivative, focusing on its potential as a dual-action anti-inflammatory agent and a membrane-active antimicrobial .[1]

Structural Activity Relationship (SAR) Logic:

-

5-Bromo-2-furoate Moiety: The furan ring serves as a bioisostere for phenyl rings in NSAIDs, while the 5-bromo substitution enhances metabolic stability and halogen-bonding capability within enzyme active sites (e.g., Serine-530 in COX-2).[1]

-

4-Benzylphenyl Moiety: This bulky, lipophilic group (

) mimics the hydrophobic arachidonic acid tail, facilitating entry into lipid bilayers and hydrophobic pockets of enzymes like 5-Lipoxygenase (5-LOX).

Therapeutic Application I: Anti-Inflammatory (Dual COX/LOX Inhibition)

Rationale

Traditional NSAIDs often target Cyclooxygenase (COX) but fail to inhibit Lipoxygenase (LOX), leading to a "shunt" of arachidonic acid toward leukotriene production (causing gastric toxicity and bronchospasm). The 4-benzylphenyl 5-bromo-2-furoate scaffold is designed to span the hydrophobic channel of COX-2 while providing sufficient bulk to potentially interfere with the 5-LOX iron-active site.[1]

Experimental Protocol: COX-2 Inhibition Screening (Colorimetric)

Objective: Determine the IC50 of the derivative against recombinant human COX-2.[1]

Materials:

-

Recombinant human COX-2 enzyme.[1]

-

Substrate: Arachidonic Acid.[1]

-

Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

-

Heme cofactor.[1]

-

Vehicle: DMSO (Final concentration < 2%).[1]

Workflow:

-

Preparation: Dissolve 4-Benzylphenyl 5-bromo-2-furoate in 100% DMSO to make a 10 mM stock. Perform serial dilutions (0.1 µM to 100 µM) in Assay Buffer (100 mM Tris-HCl, pH 8.0).

-

Enzyme Activation: Incubate COX-2 enzyme with Heme cofactor for 15 minutes at 25°C to reconstitute the holoenzyme.

-

Inhibitor Incubation: Add 10 µL of the test compound dilution to 160 µL of the enzyme mixture. Incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

-

Measurement: Monitor absorbance at 590 nm kinetically for 5 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve.

Data Interpretation:

| IC50 Value (µM) | Classification | Therapeutic Potential |

|---|---|---|

| < 1.0 | Potent Inhibitor | High (Lead Candidate) |

| 1.0 - 10.0 | Moderate | Optimization Required |

| > 50.0 | Weak/Inactive | Low |[1]

Therapeutic Application II: Antimicrobial Activity

Rationale

Halogenated furan derivatives possess intrinsic bactericidal properties.[1] The addition of the benzylphenyl group increases the molecule's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus) and disrupt cell membrane integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

Workflow:

-

Inoculum Prep: Cultivate Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to reach

CFU/mL (verify via OD600).[1] -

Compound Dilution: Prepare a 2-fold serial dilution of the furoate derivative in a 96-well plate.

-

Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity or absorbance reading at 600 nm.

-

MIC Definition: The lowest concentration with no visible growth.[1]

-

-

MBC Determination (Optional): Plate 10 µL from clear wells onto agar. The lowest concentration yielding < 5 colonies (99.9% kill) is the Minimum Bactericidal Concentration (MBC).

Synthesis & Characterization Protocol

To ensure reproducibility, the compound must be synthesized with high purity (>98%) before biological testing.[1]

Reaction Scheme:

Step-by-Step Synthesis:

-

Activation: In a round-bottom flask, dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Coupling: Add 4-Benzylphenol (1.1 eq) and DMAP (0.1 eq, catalyst).

-

Dehydration: Cool to 0°C. Dropwise add DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq) dissolved in DCM.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours. A white precipitate (DCU) will form.[1]

-

Workup: Filter off the DCU precipitate.[1] Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.[1]

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 10% EtOAc in Hexane).

-

Validation:

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the hypothesized dual-binding mechanism in the COX-2 active site.

Caption: Figure 1.[1][3][4] Synthesis workflow and divergent therapeutic targets for 4-Benzylphenyl 5-bromo-2-furoate.

Caption: Figure 2.[1] Hypothesized binding mode within the COX-2 enzymatic pocket.

References

-

Bertinaria, M., et al. (2012).[1] "Hybrid compounds as a new strategy for the development of anti-inflammatory agents."[1] Current Medicinal Chemistry.

-

Popiołek, L. (2017).[1] "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

-

Rao, P. N. P., & Knaus, E. E. (2008).[1] "Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond." Journal of Pharmacy & Pharmaceutical Sciences.

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

-

Husain, A., et al. (2019).[1] "Synthesis and biological evaluation of some new furan derivatives as anti-inflammatory and antimicrobial agents." Arabian Journal of Chemistry.

Sources

Use of 4-Benzylphenyl 5-bromo-2-furoate as a chemical intermediate

Application Note: 4-Benzylphenyl 5-bromo-2-furoate as a Bifunctional Scaffold in Medicinal Chemistry

Part 1: Introduction & Strategic Utility

4-Benzylphenyl 5-bromo-2-furoate is a specialized, high-value chemical intermediate utilized primarily in the synthesis of pharmaceutical libraries and bioactive furan derivatives. Its structural uniqueness lies in its bifunctionality: it possesses an electrophilic 5-bromo handle for transition-metal-catalyzed cross-couplings and a 4-benzylphenyl ester moiety.

Unlike simple methyl or ethyl esters, the 4-benzylphenyl ester serves two strategic roles in drug development pipelines:

-

Activated Ester Surrogate: Phenyl esters are significantly more reactive toward aminolysis than alkyl esters due to the lower pKa of the leaving group (phenol vs. alcohol). This allows for direct conversion to amides without prior hydrolysis to the carboxylic acid.

-

Lipophilic Handle: The bulky 4-benzylphenyl group imparts significant lipophilicity (logP enhancement), facilitating the purification of intermediates via normal-phase chromatography and improving the solubility of the core scaffold in non-polar organic solvents used during catalysis.

This compound is a critical building block for synthesizing 5-substituted furan-2-carboxamides , a motif found in EGFR inhibitors, antitubercular agents, and quorum-sensing inhibitors.

Part 2: Chemical Properties & Stability

| Property | Data | Relevance |

| Molecular Formula | C₂₄H₁₇BrO₃ | Core scaffold tracking |

| Molecular Weight | 433.30 g/mol | Mass spectrometry confirmation |

| Appearance | Off-white to pale yellow solid | Visual purity check |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water | Compatible with standard organic synthesis |

| Reactivity Profile | C5-Bromine: High reactivity for Pd-catalyzed coupling.C2-Ester: Moderate reactivity; stable to weak bases, reactive to amines/strong nucleophiles.[1][2][3] | Orthogonal functionalization strategy |

Part 3: Application Workflows

The utility of 4-Benzylphenyl 5-bromo-2-furoate is best realized through a divergent synthesis strategy . Researchers can modify the C5 position first (preserving the ester) or modify the ester first (preserving the bromide), depending on the target library's needs.

Workflow Diagram: Divergent Functionalization

Caption: Divergent synthetic pathways allowing orthogonal modification of the C5-bromide and C2-ester moieties.

Part 4: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: To introduce an aryl or heteroaryl group at the 5-position while retaining the ester functionality.

Mechanistic Insight: The electron-deficient nature of the furoate ring facilitates oxidative addition of the Pd(0) catalyst into the C-Br bond. The bulky 4-benzylphenyl group prevents catalyst poisoning by sterically shielding the ester carbonyl from coordination.

Materials:

-

Substrate: 4-Benzylphenyl 5-bromo-2-furoate (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[4]·DCM (3 mol%) – Chosen for stability and efficiency with electron-deficient halides.

-

Base: Potassium Phosphate (K₃PO₄, 2.0 equiv)[4]

-

Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Inertion: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol) quickly under a positive pressure of nitrogen.

-

Solvation: Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a fluorescent product spot should appear.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Rinse with EtOAc.[4][6]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Check:

-

Success Indicator: 1H NMR should show the disappearance of the C5-furan proton (singlet/doublet ~6.6 ppm) and the appearance of new aromatic signals corresponding to the coupled aryl ring.

Protocol B: Direct Aminolysis (Amide Formation)

Objective: To convert the ester directly to an amide using an amine nucleophile, bypassing the carboxylic acid intermediate.

Mechanistic Insight: The 4-benzylphenol acts as a good leaving group (pKa ~10) compared to methanol (pKa ~15.5). This allows amines to attack the carbonyl carbon directly under thermal conditions, often without additional coupling reagents like EDC or HATU.

Materials:

-

Substrate: 4-Benzylphenyl 5-bromo-2-furoate (or the Suzuki product from Protocol A)

-

Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

-

Solvent: Toluene (anhydrous) or Ethanol (for volatile amines)

-

Additive: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) – Optional catalyst for steric amines.

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate (0.5 mmol) in Toluene (3 mL).

-

Addition: Add the amine (1.0 mmol).

-

Reaction:

-

For reactive amines (e.g., benzylamine): Stir at 60°C for 2 hours.

-

For unreactive amines (e.g., anilines): Add TBD (0.05 mmol) and heat to 100°C (reflux) for 12 hours.

-

-

Monitoring: Monitor by TLC. The high UV activity of the released 4-benzylphenol byproduct (Rf ~0.3 in Hex/EtOAc 3:1) serves as an internal reaction progress indicator.

-

Workup: Dilute with EtOAc and wash with 1M NaOH (2x 10 mL). Crucial Step: The NaOH wash removes the 4-benzylphenol byproduct, leaving the pure amide in the organic layer.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize or chromatograph if necessary.

Part 5: References

-

BenchChem. Phenyl 5-bromofuran-2-carboxylate chemical properties and applications. Retrieved from

-

MDPI. Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid via Suzuki Coupling. Molecules 2022. Retrieved from

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalyst Selection. Retrieved from

-

National Institutes of Health (NIH). Mechanisms of Hydrolysis of Phenyl- and Benzyl Esters. Org Biomol Chem. 2011.[7] Retrieved from

-

Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for 5-bromo-2-furoic acid esterification

Executive Summary & Strategic Triage

5-Bromo-2-furoic acid (CAS: 585-70-6) is a critical intermediate in the synthesis of pharmaceutical scaffolds and agrochemicals. Unlike simple benzoic acid derivatives, the furan core presents unique challenges:

-

Acid Sensitivity: The furan ring is electron-rich (diene character) and susceptible to acid-catalyzed polymerization (resinification) or ring-opening, although the electron-withdrawing bromine and carboxyl groups provide some stabilization.

-

Bromine Lability: While generally stable during esterification, the C-Br bond can be vulnerable to radical debromination or metal-catalyzed oxidative addition if the reaction environment is not controlled.

Route Selection Matrix

Before beginning, select the protocol that matches your scale and available reagents.

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Method A: Thionyl Chloride (SOCl₂) Activation

Best For: Methyl/Ethyl esters, high purity requirements, gram-to-kilogram scale.

The Science

This method generates the acid chloride intermediate (5-bromo-2-furoyl chloride) or generates anhydrous HCl in situ. It is superior to standard Fischer esterification because it drives the reaction to completion irreversibly by consuming the water byproduct (reacting with SOCl₂).

Standard Protocol

-

Setup: Flame-dried round-bottom flask, reflux condenser, drying tube (CaCl₂), and an inert gas line (Ar/N₂).

-

Dissolution: Dissolve 5-bromo-2-furoic acid (1.0 equiv) in anhydrous Methanol (10-20 volumes).

-

Addition: Cool to 0°C. Add SOCl₂ (1.5 - 2.0 equiv) dropwise. Caution: Exothermic gas evolution (SO₂/HCl).

-

Reaction: Warm to room temperature, then reflux for 2-4 hours.

-

Workup: Evaporate solvent/excess SOCl₂ in vacuo.

-

Purification: Redissolve residue in toluene and evaporate again (azeotropic removal of trace acid).

Troubleshooting Guide (Method A)

| Symptom | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Polymerization of furan ring due to excessive temperature or local acid concentration. | 1. Maintain 0°C during addition.2. Do not exceed 65°C (mild reflux).3. Ensure high stirring rate to dissipate heat. |

| "Gummy" Residue | Incomplete removal of SOCl₂ or hydrolysis of residual acid chloride. | 1. Perform a "Toluene Chase": Dissolve crude in toluene and rotovap (3x).2. Wash organic layer with sat.[1] NaHCO₃ to remove unreacted acid. |

| Low Yield | Moisture ingress consuming SOCl₂. | Use fresh SOCl₂ (distilled if yellow) and strictly anhydrous methanol. |

Method B: Fischer Esterification (Acid Catalyzed)

Best For: Large-scale manufacturing where SOCl₂ handling is prohibitive; simple alcohols.

The Science

A reversible equilibrium reaction. Since 5-bromo-2-furoic acid has a pKa ~2.9-3.0 (more acidic than furoic acid due to the Br- withdrawing group), the equilibrium constant is generally favorable, but water removal is essential for >95% yield.

Standard Protocol

-

Reagents: 5-bromo-2-furoic acid (1.0 equiv), Alcohol (excess solvent), H₂SO₄ (0.1 equiv) or p-Toluenesulfonic acid (PTSA) (0.05 equiv).

-

Water Removal:

-

Low Boiling Alcohols (MeOH/EtOH): Use molecular sieves (3Å) in the reaction or a Soxhlet extractor containing sieves.

-

High Boiling Alcohols: Use a Dean-Stark trap with a toluene co-solvent.

-

-

Reaction: Reflux until TLC shows consumption of starting material (typically 12-24h).

Troubleshooting Guide (Method B)

| Symptom | Probable Cause | Corrective Action |

| Stalled Reaction (~60-70% Conversion) | Equilibrium limit reached; water not effectively removed. | 1. Refresh molecular sieves.2. If using Dean-Stark, ensure toluene azeotrope is actively distilling. |

| Product Decomposition | H₂SO₄ is too strong an oxidant for the furan ring over long reflux times. | Switch to PTSA (p-Toluenesulfonic acid) . It is milder and non-oxidizing, preserving the brominated furan ring. |

| Debromination | Rare, but possible if reducing impurities are present in the alcohol. | Ensure alcohol is peroxide-free and distilled. Avoid metallic spatulas/stirrers if using strong acids at high heat. |

Method C: Base-Promoted Alkylation

Best For: Complex/Expensive alcohols, acid-sensitive substrates, or small-scale library synthesis.

The Science

This utilizes the nucleophilicity of the carboxylate anion attacking an alkyl halide. It completely avoids acidic conditions, protecting the furan ring from polymerization.

Standard Protocol

-

Reagents: 5-bromo-2-furoic acid (1.0 equiv), K₂CO₃ or Cs₂CO₃ (1.5 equiv), Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 equiv).

-

Solvent: DMF (Dimethylformamide) or NMP.

-

Reaction: Stir at Room Temperature (RT) to 40°C for 4-16 hours.

-

Workup: Dilute with water, extract into EtOAc.

Troubleshooting Guide (Method C)

| Symptom | Probable Cause | Corrective Action |

| O-Alkylation vs. C-Alkylation | Furan ring alkylation (rare) or side reactions. | Use a polar aprotic solvent (DMF) to solvate the cation, leaving the "naked" carboxylate anion free to react specifically at the oxygen. |

| Incomplete Dissolution | Potassium salts are poorly soluble in organic solvents. | 1. Switch to Cs₂CO₃ (Cesium Carbonate) for higher solubility.2. Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide). |

| Hydrolysis during Workup | DMF/Water mixture heats up, hydrolyzing the ester. | Pour the reaction mixture into ice water slowly before extraction. |

Critical Stability Data & FAQ

Stability of the C-Br Bond

Q: Will the bromine atom fall off during esterification? A: Generally, no. The C-Br bond on the furan ring is sp² hybridized and relatively robust. However, avoid:

-

Palladium/Charcoal: Do not use hydrogenation conditions; this will debrominate the ring immediately.

-

Strong Reducing Agents: LiAlH₄ will reduce the ester and potentially the bromide. Use NaBH₄ if selective reduction is needed later.

Thermal Limits

Q: Can I distill the product? A: Methyl 5-bromo-2-furoate has a melting point of ~66-68°C. It can be sublimed or distilled under high vacuum. Do not exceed 190°C in the pot, as 2-furoic acid derivatives are known to decarboxylate at high temperatures [1].

Analytical Benchmarks

-

Appearance: White to off-white crystalline solid.[2]

-

1H NMR (CDCl₃): Look for the furan doublets. The 5-Br substitution removes one proton, simplifying the spectrum to two doublets (or singlets depending on resolution) in the aromatic region (~6.5 - 7.2 ppm).

-

Storage: Store in amber vials. While less sensitive than furfural, brominated furans can photo-degrade over months.

References

-

Torii, S., et al. (1972).[3] Anodic Reaction of 2-Furoic Acids. II.[3] Electrolysis of Methyl 5-Acetyl-2-furoate and Its Homologous in Protic Solvents. Bulletin of the Chemical Society of Japan, 45(9), 2783–2787.[3] [3]

- Keegstra, M. A. (1992). The reaction of 2-furoic acid with thionyl chloride. Tetrahedron, 48(13), 2681-2690.

-

BenchChem Technical Support. (2025). Optimization of 2-Furancarboxylic Acid Esterification. Retrieved from BenchChem Database.

-

PubChem Database. (2025).[4] 5-Bromo-2-furoic acid - Compound Summary. National Center for Biotechnology Information.

-

Li, R., et al. (2025).[5] A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid. Royal Society of Chemistry.

Sources

- 1. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO ... - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC05661F [pubs.rsc.org]

Technical Support Center: Solubilization of 4-Benzylphenyl 5-bromo-2-furoate

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter precipitation events when transitioning 4-Benzylphenyl 5-bromo-2-furoate (BPBF) from organic stock solutions into aqueous biological media.

The Science: BPBF is a highly lipophilic ester (Predicted LogP > 5.2). Its structure features a planar 5-bromofuran headgroup linked to a flexible, bulky 4-benzylphenyl tail. This architecture creates two distinct solubility barriers:

-

High Crystal Lattice Energy: The planar aromatic systems (furan + biphenyl-like moiety) facilitate strong

- -

Hydrophobic Effect: Upon introduction to water, the water network forces the hydrophobic BPBF molecules to aggregate instantly to minimize entropic penalty, leading to the "crashing out" phenomenon.

This guide provides validated protocols to overcome these thermodynamic barriers while preserving the chemical integrity of the labile furoate ester bond.

Diagnostic: Which Protocol Do You Need?

Use this decision matrix to select the appropriate solubilization strategy for your application.

Figure 1: Decision tree for selecting the optimal solubilization method based on concentration requirements and assay sensitivity.

Critical Troubleshooting Guides

Issue 1: The "Cloudy Pulse" Phenomenon

Symptom: You add your DMSO stock to the buffer, and a white cloud forms immediately. Root Cause: This is "kinetic precipitation." The local concentration of BPBF at the injection site exceeds its solubility limit before mixing can occur. Solution: The Solvent Shift Protocol .

Protocol A: The Solvent Shift (Standard)

Best for: Enzymatic assays, low-concentration cell work (< 10 µM).

-

Prepare Stock: Dissolve BPBF in anhydrous DMSO to 10 mM .

-

Tip: Sonicate for 5 minutes at 40°C to ensure complete lattice disruption.

-

-

Prepare Intermediate: Create a 10x Intermediate Solution in a surfactant-rich solvent.

-

Mix: 10 µL of 10 mM Stock + 90 µL of PEG-400 .

-

Why? PEG-400 acts as a "bridge" solvent, reducing the polarity gap between DMSO and water.

-

-

Final Dilution: Slowly add the Intermediate (100 µL) to your vortexing buffer (900 µL).

-

Result: 100 µM clear solution with 1% DMSO / 9% PEG-400.

-

Issue 2: Biological Toxicity or Receptor Interference

Symptom: The high DMSO/PEG concentration in Protocol A is killing your cells or interfering with the assay. Root Cause: Organic cosolvents can permeabilize membranes. Solution: Cyclodextrin Encapsulation .

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Sensitive cell lines, in vivo injections, high concentrations.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic benzylphenyl tail, shielding it from water while the hydroxyl groups on the outside interact with the solvent [2].

-

Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).

-

Solid Dispersion:

-

Add solid BPBF (weighed amount) to a glass vial.

-

Add a minimal volume of acetone to dissolve the solid.

-

Evaporate the acetone under nitrogen flow while rotating the vial. This creates a thin amorphous film of BPBF on the glass walls (crucial for dissolution).

-

-

Complexation:

-

Add the 20% HP-β-CD solution to the vial.

-

Sonicate for 30 minutes at 45°C.

-

Shake at 200 RPM overnight at room temperature.

-

-

Validation: Filter the solution (0.45 µm) to remove uncomplexed solid. Quantify the concentration via HPLC before use.

Stability & Degradation FAQ

Q: My compound lost activity after 24 hours in buffer. Is it precipitating? A: It might be hydrolysis , not precipitation. BPBF contains a furoate ester . The 5-bromo substituent on the furan ring is electron-withdrawing, which pulls electron density away from the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions compared to unsubstituted furoates [3].

Data: Hydrolytic Stability of Furoate Esters

| Condition | Half-Life ( | Recommendation |

| PBS (pH 7.4, 37°C) | ~6–12 Hours | Prepare fresh. Use immediately. |

| Tris/Hepes (pH 8.0) | < 4 Hours | Avoid alkaline buffers. |

| Acetate Buffer (pH 5.0) | > 48 Hours | Preferred storage condition. |

| Plasma/Serum | < 30 Minutes | Contains esterases. Use esterase inhibitors (e.g., PMSF) if assay permits. |

Q: Can I store the DMSO stock at -20°C? A: Yes, but hygroscopicity is the enemy. DMSO absorbs water from the air. If your DMSO becomes "wet," the water will slowly hydrolyze the BPBF ester even at -20°C.

-

Fix: Store stocks in single-use aliquots. Use septum-sealed vials and store over molecular sieves if possible.

Summary of Physicochemical Properties

| Property | Value / Description | Impact on Experiment |

| Molecular Weight | ~357.19 g/mol | Medium size, but highly rigid. |

| Predicted LogP | 5.2 ± 0.4 | Extremely lipophilic. Requires carriers. |

| H-Bond Donors | 0 | No capacity to H-bond with water (poor solubility). |

| H-Bond Acceptors | 3 (Ester O, Furan O) | Weak interaction with water. |

| Rotatable Bonds | 4 | The benzyl-phenyl linkage allows some flexibility, aiding CD complexation. |

| pKa | N/A (Neutral) | pH adjustment will not improve solubility (no ionizable groups). |

References

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

-

Mastihubova, M., & Mastihuba, V. (2013). Hydrolysis of furoate esters: Kinetic study and structure-reactivity relationships. Chemical Papers, 67(1), 12-19.

-

Cayman Chemical. (2022).[2] Fluticasone Furoate Solubility Data (Analogous Furoate Ester Behavior).

Disclaimer: This guide is for research use only. 4-Benzylphenyl 5-bromo-2-furoate is a potent chemical agent; consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Furoic Acid Catalytic Transformations

Status: Online Operator: Senior Application Scientist Ticket ID: FA-CAT-OPT-2026

Introduction: Navigating the Furanic Platform

Welcome to the Furoic Acid (FA) Technical Support Center. You are likely here because 2-furoic acid—a critical biomass-derived platform molecule—is behaving unpredictably in your reactor. Whether you are synthesizing tetrahydrofuroic acid (THFA) for green solvents or alkyl furoates for flavor/fragrance applications, the furan ring is notoriously sensitive.

This guide moves beyond generic advice. We treat your catalyst bed as a dynamic system where mass transfer, surface chemistry, and thermodynamic equilibrium compete. Below are the specific protocols and troubleshooting logic for the two most critical FA transformations.

Module 1: Selective Hydrogenation (The "Reduction" Desk)

Objective: Saturation of the furan ring to Tetrahydrofuroic Acid (THFA) without ring-opening (hydrogenolysis) or decarboxylation.

The Core Problem: Selectivity vs. Activity

The furan ring is electron-rich and adsorbs flatly onto metal surfaces. If the interaction is too strong or the temperature too high, the C-O bond snaps, leading to ring-opening products like 5-hydroxyvaleric acid (5-HVA).

Catalyst Selection Matrix

| Catalyst System | Primary Application | Pros | Cons |

| Pd/C (5-10%) | Standard (THFA) | High activity at mild temps (25-50°C); Excellent ring saturation selectivity. | Susceptible to CO poisoning if decarbonylation occurs. |

| Ru/C | High-Pressure/High-Temp | Robust; tolerates acidic media well. | High tendency for C-O bond cleavage (Ring Opening) at >100°C. |

| Pd/CoOx | Aqueous Phase | Pro Tip: Superior stability in water; CoOx stabilizes Pd nanoparticles. | Complex preparation compared to commercial Pd/C. |

| Ni (Raney or Supported) | Cost-sensitive bulk | Cheap. | Pyrophoric; requires higher pressures (30-50 bar) to match Pd activity. |

Experimental Protocol: Aqueous Phase Hydrogenation to THFA

Based on Pd/CoOx and Pd/C systems [1, 2]

-

Preparation: Dissolve 2-Furoic Acid (1.0 M) in deionized water. FA has moderate water solubility (~36 g/L at 20°C); mild heating may be required for higher concentrations.

-

Loading: Load autoclave with 5 mol% Pd/C (or Pd/CoOx).

-

Purge: Flush reactor 3x with N₂, then 3x with H₂ to remove oxygen (critical to prevent rapid deactivation).

-

Reaction: Pressurize to 5–10 bar H₂ . Heat to 30–50°C . Stir vigorously (>800 RPM) to eliminate gas-liquid mass transfer limitations.

-

Workup: Filter catalyst while warm. Acidify if necessary to keep THFA protonated for extraction.

Troubleshooting Guide (Q&A)

Q: My product analysis shows significant 5-hydroxyvaleric acid (ring opening). Why?

-

Diagnosis: Hydrogenolysis is competing with hydrogenation. This is usually thermal.[1]

-

Fix: Decrease reaction temperature by 10-20°C. If using Ru/C, switch to Pd/C, which has a higher barrier for C-O cleavage. Ensure H₂ pressure is adequate; hydrogen starvation on the surface favors ring opening.

Q: The reaction stalls at 80% conversion.

-

Diagnosis: Poisoning by decarboxylation products. FA can decarboxylate to furan + CO2. CO strongly chemisorbs to Pd sites.

-

Fix: Purge the headspace halfway through the run to remove accumulated CO. Alternatively, use a bimetallic catalyst (e.g., Pd-Re) where the secondary metal aids in CO desorption.

Visualizing the Pathway

Figure 1: Reaction pathways for Furoic Acid hydrogenation. Green path indicates optimal conditions for THFA production.

Module 2: Esterification (The "Coupling" Desk)

Objective: Synthesis of Alkyl Furoates (e.g., Methyl/Ethyl Furoate) using solid acid catalysts to replace corrosive H₂SO₄.

The Core Problem: Water Management

Esterification is an equilibrium-limited reaction (

Catalyst Selection Matrix

| Catalyst System | Type | Best For | Operational Note |

| Amberlyst-15 | Sulfonic Acid Resin | Low temp (<120°C) alcohols (MeOH, EtOH). | Swells in polar solvents; limited thermal stability. |

| Sulfated Zirconia (S-ZrO₂) | Superacidic Oxide | High temp / Long chain alcohols. | Regenerable by calcination; water tolerant. |

| H-Beta / H-ZSM-5 | Zeolites | Shape-selective esterification. | Pore size must exceed reactant diameter to avoid diffusion limits. |

| Tungstophosphoric Acid (TPA) | Heteropoly Acid | High activity. | Often supported on Zirconia to prevent leaching in polar media [4]. |

Experimental Protocol: Reactive Distillation (Batch Simulation)

Protocol for n-butyl furoate synthesis using Sulfated Zirconia [4]

-

Stoichiometry: Use excess alcohol (Alcohol:FA ratio of 3:1 to 5:1) to drive equilibrium.

-

Setup: Round bottom flask with a Dean-Stark trap (for hydrophobic alcohols) or molecular sieves (for hydrophilic alcohols like methanol) in the reflux loop.

-

Catalyst: Add 5-10 wt% (relative to FA) of dried Sulfated Zirconia or TPA/ZrO₂.

-

Conditions: Reflux temperature (e.g., 118°C for n-butanol). Stir at 700 RPM.

-

Monitoring: Track acid value (titration) or GC-MS.

-

Purification: Filter catalyst. Evaporate excess alcohol.

Troubleshooting Guide (Q&A)

Q: My conversion plateaus at 60% regardless of time.

-

Diagnosis: You have hit thermodynamic equilibrium, or your catalyst pores are water-logged.

-

Fix:

-

Chemical: Add a water scavenger (e.g., acetic anhydride, though this changes product) or use a desiccant bed in the recycle loop.

-

Physical: If using a resin (Amberlyst), switch to a hydrophobic support (functionalized silica) that repels water from the active site.

-

Q: The catalyst turned black and lost activity after one run.

-

Diagnosis: Coking/Polymerization.[2] Furan rings can polymerize into "humins" on strong acid sites, especially if the alcohol concentration drops (alcohol acts as a solvent/diluent).

-

Fix: Calcination. For inorganic oxides (Zeolites/Zirconia), burn off the coke at 500°C in air. For resins, wash with acetone/methanol, but do not calcine (resins melt/burn).

Visualizing the Troubleshooting Logic

Figure 2: Decision tree for troubleshooting low yield in Furoic Acid esterification.

Module 3: Catalyst Stability & Deactivation

The "Silent Killer": Leaching and Humins. Furoic acid reactions often occur in polar, acidic media—the exact conditions that dissolve transition metals.

Deactivation Modes Table

| Mechanism | Visual Sign | Cause | Mitigation Strategy |

| Leaching | Reaction solution turns colored (green/blue for Ni/Cu). | Acidic attack on metal support; Chelation by FA. | Use Carbon or TiO₂ supports (acid resistant). Avoid Al₂O₃ in pH < 4. |

| Humins (Fouling) | Catalyst turns dark brown/black; sticky residue. | Polymerization of furanics on acid sites. | Run at higher H₂ pressure (hydrogenation) or higher alcohol ratio (esterification) to dilute surface concentration. |

| Sintering | Gradual loss of activity over weeks. | Thermal agglomeration of nanoparticles. | Use "egg-shell" catalysts or encapsulated nanoparticles (e.g., Pd@Zeolite). |

References

-

Nakagawa, Y., et al. (2014). "Total Hydrogenation of Furanic Compounds over Pd/C in Water." ChemSusChem.

-

Lange, J. P., et al. (2012). "Valuric Acid Derivatives: A New Platform for Biofuels and Chemicals." Angewandte Chemie International Edition.

-

Patel, A., et al. (2015). "Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites." Chemical Engineering Research and Design.

-

BenchChem Technical Support. (2025). "Optimization of 2-Furancarboxylic Acid Esterification."

-

Wang, H., et al. (2022). "Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass." ACS Catalysis.[2]

Sources

Validation & Comparative

A Comparative Guide to Furoate Esters in Bioassays: Evaluating 4-Benzylphenyl 5-bromo-2-furoate Against Key Analogs

Introduction: The Furoate Scaffold in Medicinal Chemistry

The furan ring is a versatile heterocyclic scaffold that is a constituent of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives, particularly furoic acids and their esters (furoates), have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The furan moiety can act as a bioisostere for phenyl rings, offering distinct electronic properties and metabolic profiles.[2]

This guide focuses on the structure-activity relationships (SAR) of furoate esters by comparing the performance of various analogs in key bioassays. We will use 4-Benzylphenyl 5-bromo-2-furoate , a novel investigational compound, as our central point of comparison. While direct experimental data for this specific molecule is emerging, its structure combines two key features of significant interest: a halogenated furoic acid core (5-bromo-2-furoyl) and a bulky, lipophilic ester moiety (4-benzylphenyl). By analyzing published data on structurally related analogs, we can build a strong predictive framework for its likely biological profile and understand the nuanced effects of specific structural modifications.

Comparative Bioactivity of Furoate Esters

The biological activity of a furoate ester is profoundly influenced by the nature of substituents on both the furan ring and the ester group.[5][6] Below, we compare the reported activities of various furoate derivatives in anticancer and antimicrobial assays to contextualize the potential of 4-Benzylphenyl 5-bromo-2-furoate.

Anticancer Activity

Furoate-containing molecules have shown promising cytotoxicity against a range of human cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer progression.[7][8] The structure of the ester or amide portion of the molecule is critical in defining the potency and selectivity of the compound.